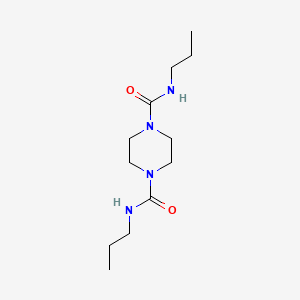

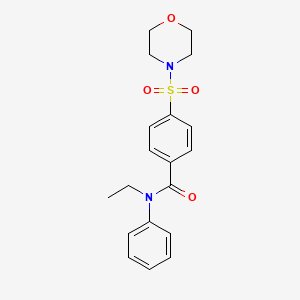

![molecular formula C14H22ClN3O3S B4540281 N~2~-(4-氯苯基)-N~1~-[2-(二甲氨基)乙基]-N~2~-(甲磺酰基)丙氨酰胺](/img/structure/B4540281.png)

N~2~-(4-氯苯基)-N~1~-[2-(二甲氨基)乙基]-N~2~-(甲磺酰基)丙氨酰胺

描述

Synthesis Analysis

The synthesis of similar compounds often involves intricate reactions where specific functional groups are introduced or modified to achieve the desired compound. For instance, the reaction of 4-(N,N-dimethylamino)-2-phenyl-2-(2-pyridyl)butanenitriles with ethyl chloroformate leads to the formation of indolizinium and quinolizinium salts through a cyclization-N-dealkylation process (Kawano et al., 1992). Such reactions highlight the complexity and creativity in synthesizing compounds with specific structures and functions.

Molecular Structure Analysis

X-ray crystallography and other structural determination techniques are pivotal in understanding the molecular structure of complex organic compounds. The molecular and electronic structure of sterically hindered isomers has been elucidated through X-ray single crystal diffraction, showcasing the compound's organized molecular crystals and hydrogen bonds formation (Rublova et al., 2017). This information is crucial for predicting the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Chemical reactions involving N2-(4-chlorophenyl)-N1-[2-(dimethylamino)ethyl]-N2-(methylsulfonyl)alaninamide are influenced by its functional groups and molecular structure. The compound's reactivity can be explored through its interactions with various reagents and conditions, leading to the formation of new compounds or the modification of its existing structure. The synthesis and reactivity of organochalcogen compounds derived from 1-(N,N-dimethylamino)naphthalene and N,N-dimethylbenzylamine, for example, demonstrate the intricate balance between molecular structure and chemical reactivity (Panda et al., 1999).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and others, are essential for its characterization and application. These properties are determined by the compound's molecular structure and the intermolecular forces at play. For instance, the solubility and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates provide insights into their potential applications and handling requirements (Chekanova et al., 2014).

科学研究应用

反应和合成

- 研究N-苯基马林酰亚胺与氯磺酸的反应展示了相关化合物生成磺酰氯的潜力,磺酰氯通过与胺反应生成磺酰胺。这突出了该化合物在合成有机化学中生产各种磺酰胺衍生物的相关性 (R. Cremlyn & Richardo Nunes, 1987).

色谱和衍生化

- 在分析化学领域,特别是液相色谱中,该化合物的衍生物已被用作衍生化剂。这些衍生物结合了生色团和可化学去除的二甲氨基官能团,通过增强其可检测性和可分离性来促进各种分析物的分析 (H. Kou 等人,1995).

分子探针和荧光研究

- 该化合物的衍生物因其在创建荧光分子探针方面的潜力而受到探索。这些探针由于其溶剂变色性质和强烈的溶剂依赖性荧光,可用于生物研究,在分子水平上研究各种事件和过程 (Z. Diwu 等人,1997).

药理学研究工具

- 发现尿激肽-II受体的非肽激动剂,例如该化合物的衍生物,例证了其在药理学研究中的应用。这些激动剂作为研究受体在各种生理过程中的作用的宝贵工具,可能导致新的治疗靶点 (G. Croston 等人,2002).

光电转换

- 该化合物及其衍生物已被用于半花菁染料的合成,用于敏化纳米晶TiO2电极。这些研究有助于开发高效的光电转换系统,突出了该化合物在新能源研究中的效用 (王忠胜等人,2000).

属性

IUPAC Name |

2-(4-chloro-N-methylsulfonylanilino)-N-[2-(dimethylamino)ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O3S/c1-11(14(19)16-9-10-17(2)3)18(22(4,20)21)13-7-5-12(15)6-8-13/h5-8,11H,9-10H2,1-4H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZXJJAQWUIIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN(C)C)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)alaninamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

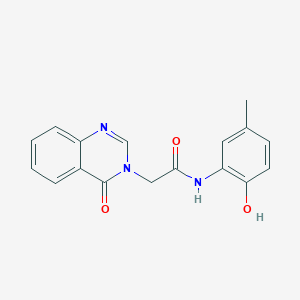

![methyl 2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4540217.png)

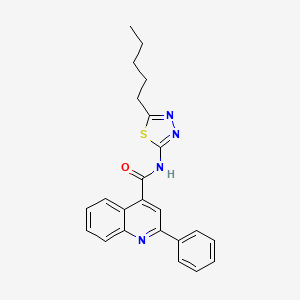

![2-(2,4-dichlorophenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4540219.png)

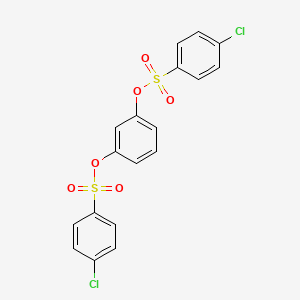

![2-(mesityloxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4540230.png)

![ethyl [3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B4540245.png)

![N-(1-methyl-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4540253.png)

![methyl 4-ethyl-5-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4540259.png)

![4-chloro-3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4540264.png)

![2-({2-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-2-oxoethyl}thio)nicotinic acid](/img/structure/B4540266.png)

![7-(2-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4540285.png)